2,2-Dimethylhex-4-yn-1-amine hydrochloride
Overview
Description
2,2-Dimethylhex-4-yn-1-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN. It is a derivative of hex-4-yn-1-amine, where two methyl groups are attached to the second carbon atom. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylhex-4-yn-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with hex-4-yne, a linear alkyne with six carbon atoms.
Functionalization: The alkyne undergoes a nucleophilic addition reaction with a suitable amine source, such as ammonia or an amine derivative, to form the corresponding amine.
Methylation: The resulting amine is then methylated using a methylating agent like methyl iodide or dimethyl sulfate to introduce the two methyl groups at the second carbon atom.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylhex-4-yn-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding amine oxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the amine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxide derivatives.
Reduction: Formation of alkene or alkane derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
2,2-Dimethylhex-4-yn-1-amine hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethylhex-4-yn-1-amine hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved can vary widely based on the context of the research.
Comparison with Similar Compounds
2,2-Dimethylhex-4-yn-1-amine hydrochloride is similar to other alkynes and amines, but its unique structure sets it apart. Some similar compounds include:
2,2-Dimethylpent-4-yn-1-amine hydrochloride: A shorter chain variant with similar functional groups.
Hex-4-yn-1-amine hydrochloride: The parent compound without the methyl groups.
These compounds share similar reactivity patterns but differ in their physical and chemical properties due to variations in their molecular structure.
Properties
IUPAC Name |
2,2-dimethylhex-4-yn-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-4-5-6-8(2,3)7-9;/h6-7,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNAREJORSEWIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)(C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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